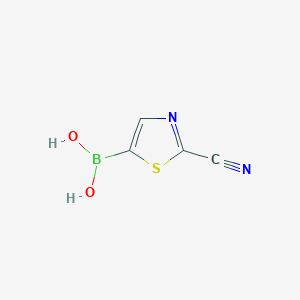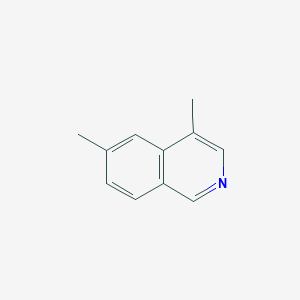
5-Ethylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethylisoquinoline: is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. These compounds are known for their diverse biological activities and are found in many natural alkaloids. This compound, specifically, has an ethyl group attached to the fifth position of the isoquinoline ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction typically requires acidic conditions to facilitate cyclization and formation of the isoquinoline ring .
Industrial Production Methods: In industrial settings, the production of isoquinoline derivatives, including this compound, often involves catalytic processes. For instance, palladium-catalyzed coupling reactions followed by cyclization can be employed to produce isoquinoline derivatives efficiently . These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and by-products.
化学反应分析
Types of Reactions: 5-Ethylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline N-oxides, while reduction can produce dihydroisoquinolines .
科学研究应用
Chemistry: 5-Ethylisoquinoline is used as a building block in organic synthesis.
Biology and Medicine: Isoquinoline derivatives, including this compound, have shown promise in medicinal chemistry. They are investigated for their potential as anti-cancer, anti-malarial, and anti-inflammatory agents . Their ability to interact with biological targets makes them valuable in drug discovery and development.
Industry: In the industrial sector, this compound and its derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their stability and reactivity make them suitable for various applications .
作用机制
The mechanism of action of 5-Ethylisoquinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential anti-cancer agents .
相似化合物的比较
Isoquinoline: The parent compound without the ethyl group.
1-Benzylisoquinoline: A derivative with a benzyl group at the first position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness: 5-Ethylisoquinoline is unique due to the presence of the ethyl group at the fifth position. This structural modification can influence its chemical reactivity and biological activity compared to other isoquinoline derivatives. The ethyl group can affect the compound’s solubility, stability, and ability to interact with biological targets .
属性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
5-ethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h3-8H,2H2,1H3 |
InChI 键 |
CYQPCLYDFKPGMU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC2=C1C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Amino-2-azaspiro[4.4]nonan-3-one](/img/structure/B11920740.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11920745.png)
![[1,2]Oxazolo[5,4-G]indolizine](/img/structure/B11920747.png)

![6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B11920758.png)
![(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)



![3-Fluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11920790.png)

![2,8-Diazaspiro[4.5]decan-4-amine](/img/structure/B11920806.png)
